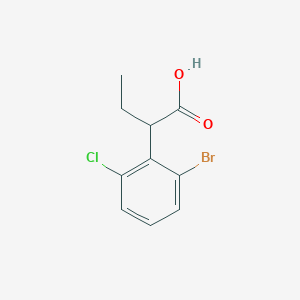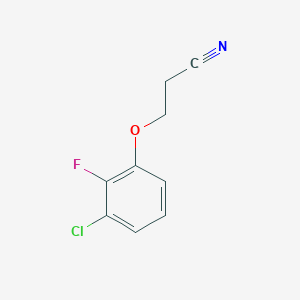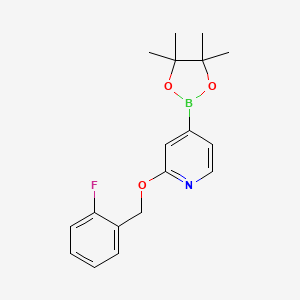
(3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C12H9ClFNO It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-5-fluoropyridine with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-5-fluoropyridin-2-yl)methanol
- (3-Chloro-5-fluoropyridin-2-yl)ethanol
- (3-Chloro-5-fluoropyridin-2-yl)amine
Uniqueness
(3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can significantly influence its chemical and biological properties. The phenyl group also contributes to its distinct characteristics, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H9ClFNO |
|---|---|
Poids moléculaire |
237.66 g/mol |
Nom IUPAC |
(3-chloro-5-fluoropyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H9ClFNO/c13-10-6-9(14)7-15-11(10)12(16)8-4-2-1-3-5-8/h1-7,12,16H |
Clé InChI |
FEJGTYCHQDGTLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13081284.png)

![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)

![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)


![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)

